molecular formula C10H8N2O3S B1369758 5-[(2-Pyrimidinylthio)methyl]-2-furoic acid CAS No. 915920-50-2

5-[(2-Pyrimidinylthio)methyl]-2-furoic acid

Cat. No. B1369758
CAS RN: 915920-50-2
M. Wt: 236.25 g/mol
InChI Key: BQGUWPXIDXWYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[(2-Pyrimidinylthio)methyl]-2-furoic acid” is a chemical compound with the CAS Number: 915920-50-2. It has a molecular weight of 236.25 . The IUPAC name for this compound is 5-[(2-pyrimidinylsulfanyl)methyl]-2-furoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O3S/c13-9(14)8-3-2-7(15-8)6-16-10-11-4-1-5-12-10/h1-5H,6H2,(H,13,14). The InChI key is BQGUWPXIDXWYJP-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceutical Testing

5-[(2-Pyrimidinylthio)methyl]-2-furoic acid is utilized in pharmaceutical testing as a reference standard to ensure the accuracy and reliability of analytical methods used in drug development . Its well-defined purity and stability make it an ideal compound for validating the performance of analytical instrumentation and methodologies.

Biochemistry Research

In biochemistry, this compound serves as a crucial reagent in studying enzyme kinetics and inhibition. Its unique structure allows researchers to explore the binding affinity and interaction with various biomolecules, aiding in the understanding of metabolic pathways and enzyme functions .

Materials Science

The compound’s properties are of interest in materials science for the development of novel organic materials. Its molecular structure could potentially be used to synthesize new polymers or coatings with specific characteristics, such as increased thermal stability or unique optical properties .

Environmental Science

Environmental scientists may employ 5-[(2-Pyrimidinylthio)methyl]-2-furoic acid in the analysis of soil and water samples to monitor pollution levels. Its detection and quantification can help in assessing the environmental impact of industrial processes and agricultural practices .

Agricultural Chemistry

In the field of agriculture, this compound could be investigated for its potential use as a precursor in the synthesis of agrochemicals. Its pyrimidinylthio moiety might interact with plant physiology, leading to the development of new herbicides or growth regulators .

Pharmacology

Pharmacologically, 5-[(2-Pyrimidinylthio)methyl]-2-furoic acid may be studied for its therapeutic potential. Its structural features could be key in designing new drugs with specific targeting mechanisms or improved pharmacokinetic profiles .

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(pyrimidin-2-ylsulfanylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-9(14)8-3-2-7(15-8)6-16-10-11-4-1-5-12-10/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGUWPXIDXWYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610161
Record name 5-{[(Pyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Pyrimidinylthio)methyl]-2-furoic acid

CAS RN

915920-50-2
Record name 5-[(2-Pyrimidinylthio)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-{[(Pyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid
Reactant of Route 2
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid
Reactant of Route 3
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid
Reactant of Route 4
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid
Reactant of Route 5
Reactant of Route 5
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid
Reactant of Route 6
Reactant of Route 6
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.